molecular formula C16H20F2O3 B1325910 Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate CAS No. 898752-31-3

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Cat. No.: B1325910
CAS No.: 898752-31-3
M. Wt: 298.32 g/mol
InChI Key: ZFZULFDVANCKPO-UHFFFAOYSA-N
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Description

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4-difluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: 8-(3,4-difluorophenyl)-8-oxooctanoic acid.

    Reduction: 8-(3,4-difluorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.

    Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: Contains methyl groups instead of fluorine, leading to different steric and electronic effects.

    Ethyl 8-(3,4-dihydroxyphenyl)-8-oxooctanoate: Hydroxy groups instead of fluorine, which can significantly alter its chemical behavior and biological activity.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.

Properties

IUPAC Name

ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZULFDVANCKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645583
Record name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-31-3
Record name Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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